Cas no 2389-46-0 (Boc-Lys(Z)-ONp)
Boc-Lys(Z)-ONp Chemical and Physical Properties
Names and Identifiers
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- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester
- (4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
- Boc-Lys(Z)-ONp
- BOC-N-E-Z-L-LYSINE P-NITROPHENYLESTER
- Nα-Boc-Nε-Z-L-lysine 4-nitrophenyl ester
- I06-1378
- Na-BOC-Ne-Z-Lys-ONp
- 2389-46-0
- SCHEMBL18560008
- (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
- Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester
- FZHFJIODNQYXRK-NRFANRHFSA-N
- AKOS016003203
- AKOS015841425
- MFCD00056137
- Nalpha-BOC-Nepsilon-CBZ-L-lysine p-nitrophenyl ester
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- MDL: MFCD00056137
- Inchi: 1S/C25H31N3O8/c1-25(2,3)36-24(31)27-21(22(29)35-20-14-12-19(13-15-20)28(32)33)11-7-8-16-26-23(30)34-17-18-9-5-4-6-10-18/h4-6,9-10,12-15,21H,7-8,11,16-17H2,1-3H3,(H,26,30)(H,27,31)/t21-/m0/s1
- InChI Key: FZHFJIODNQYXRK-NRFANRHFSA-N
- SMILES: O(C(N[C@H](C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])CCCCNC(=O)OCC1C=CC=CC=1)=O)C(C)(C)C
Computed Properties
- Exact Mass: 501.21100
- Monoisotopic Mass: 501.211115
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 36
- Rotatable Bond Count: 17
- Complexity: 720
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 149
- XLogP3: 4.6
Experimental Properties
- Density: 1.234
- Boiling Point: 676.9°Cat760mmHg
- Flash Point: 363.2°C
- Refractive Index: 1.554
- PSA: 148.78000
- LogP: 5.79520
Boc-Lys(Z)-ONp Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-Lys(Z)-ONp Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B657085-50mg |
Boc-Lys(Z)-ONp |
2389-46-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B657085-100mg |
Boc-Lys(Z)-ONp |
2389-46-0 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B657085-500mg |
Boc-Lys(Z)-ONp |
2389-46-0 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM192229-100g |
Boc-Lys(Z)-Onp |
2389-46-0 | 95% | 100g |
$320 | 2021-06-09 | |
| Chemenu | CM192229-100g |
Boc-Lys(Z)-Onp |
2389-46-0 | 95% | 100g |
$320 | 2024-07-28 | |
| abcr | AB314163-1 g |
Boc-lys(z)-ONp, 95%; . |
2389-46-0 | 95% | 1 g |
€156.30 | 2023-07-19 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295867-1 g |
Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester, |
2389-46-0 | 1g |
¥150.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-295867A-5 g |
Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester, |
2389-46-0 | 5g |
¥286.00 | 2023-07-11 | ||
| eNovation Chemicals LLC | K19210-1g |
BOC-LYS(Z)-ONP |
2389-46-0 | 99% (TLC) | 1g |
$215 | 2024-06-06 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-295867-1g |
Nalpha-Boc-Nepsilon-Z-L-lysine 4-nitrophenyl ester, |
2389-46-0 | 1g |
¥150.00 | 2023-09-05 |
Boc-Lys(Z)-ONp Suppliers
Boc-Lys(Z)-ONp Related Literature
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1. N in-Diphenylphosphinothioyltryptophan, a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methodsYoshiaki Kiso,Tooru Kimura,Masanori Shimokura,Takatomo Narukami in-Diphenylphosphinothioyltryptophan a useful derivative for peptide synthesis by the methanesulphonic acid–thioanisole system and fluoride ion deprotection methods. Yoshiaki Kiso Tooru Kimura Masanori Shimokura Takatomo Narukami J. Chem. Soc. Chem. Commun. 1988 287
Additional information on Boc-Lys(Z)-ONp
Recent Advances in the Application of Boc-Lys(Z)-ONp (CAS 2389-46-0) in Chemical Biology and Pharmaceutical Research
Boc-Lys(Z)-ONp (CAS 2389-46-0) is a critical reagent in peptide synthesis and chemical biology, widely used for the protection of lysine residues during solid-phase peptide synthesis (SPPS). Recent studies have highlighted its versatility in the development of novel therapeutics, including antimicrobial peptides and targeted drug delivery systems. This research brief synthesizes the latest findings on Boc-Lys(Z)-ONp, focusing on its applications, mechanistic insights, and emerging trends in pharmaceutical research.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of Boc-Lys(Z)-ONp in the synthesis of lysine-rich antimicrobial peptides. The researchers utilized this reagent to introduce Nε-carbobenzyloxy (Z)-protected lysine residues, enabling precise control over peptide conformation and bioactivity. The resulting peptides exhibited enhanced stability against proteolytic degradation and improved antimicrobial activity against multidrug-resistant pathogens, underscoring the reagent's value in antimicrobial drug development.
In the realm of targeted drug delivery, Boc-Lys(Z)-ONp has been employed to functionalize nanoparticles for site-specific therapeutic delivery. A recent ACS Nano publication (2024) detailed its use in conjugating lysine derivatives to polymeric nanoparticles, facilitating pH-responsive release in tumor microenvironments. This approach leverages the reagent's ability to maintain stability under physiological conditions while allowing controlled cleavage in acidic environments, a feature critical for minimizing off-target effects in cancer therapy.
Mechanistic studies have also shed light on the reagent's role in modulating peptide-protein interactions. Nuclear magnetic resonance (NMR) analyses revealed that Boc-Lys(Z)-ONp-derived modifications can significantly alter binding affinities between therapeutic peptides and their targets. These findings, published in Chemical Science (2023), provide a structural basis for rational drug design using this versatile building block.
Emerging applications include the use of Boc-Lys(Z)-ONp in the synthesis of peptide-based vaccines, where its protective groups enable the precise presentation of antigenic epitopes. Recent preclinical studies have shown promising results in eliciting robust immune responses against viral pathogens, positioning this reagent as a key component in next-generation vaccine development platforms.
Quality control and analytical methods for Boc-Lys(Z)-ONp have also seen advancements, with new HPLC-MS protocols enabling more sensitive detection of impurities and degradation products. These developments, documented in recent pharmacopeial updates, ensure the reagent's consistent performance in Good Manufacturing Practice (GMP) environments.
Looking forward, researchers are exploring novel derivatives of Boc-Lys(Z)-ONp with improved solubility and coupling efficiency. Preliminary results suggest that these modifications could further expand the reagent's utility in continuous flow peptide synthesis systems, potentially revolutionizing large-scale peptide production for therapeutic applications.
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